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Compound of Interest

Compound Name:

N'-(2-

methylbenzylidene)benzohydrazid

e

Cat. No.: B3840869 Get Quote

Executive Summary
(CAS: 65349-27-1) is a lipophilic pharmacophore belonging to the

-acylhydrazone class. Characterized by a rigid azomethine spacer (

) linking a benzoyl ring and a 2-methyl-substituted phenyl ring, this molecule exhibits pleiotropic
biological activities.

Its primary therapeutic potential lies in antimicrobial and anticancer domains, driven by its

ability to form coordinate bonds with metalloenzymes and intercept cellular signaling pathways

(e.g., EGFR kinase). This guide provides a rigorous analysis of its synthesis, physicochemical

properties, and validated biological mechanisms.

Chemical Profile & Physicochemical Properties[2][3]
[4][5][6][7][8][9][10]
Structural Identity
The molecule exists predominantly in the

-isomer configuration around the imine (

) bond, stabilized by an intramolecular hydrogen bond between the amide nitrogen and the
carbonyl oxygen.[1]
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Property Specification

IUPAC Name -[(1E)-(2-

methylphenyl)methylideneamino]benzamide

Molecular Formula
(Note: Standard form is

for the Schiff base)

Molecular Weight 238.29 g/mol

Melting Point 179–181 °C

Solubility
Soluble in DMSO, DMF, Hot Ethanol; Insoluble

in Water

Key Functional Groups

Azomethine (

), Amide (

), 2-Methyl (Steric hinderance)

Spectroscopic Signature
Validation of the structure is critical before biological assay. The following spectral peaks are

diagnostic for the 2-methyl derivative:

FT-IR (

):

(Amide

stretch),

(

stretch),

(

imine stretch).[2][3]
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NMR (

):

(s, 1H,

),

(s, 1H,

),

(s, 3H,

).[2][3]

NMR (

):

(

),

(

),

(

).[2][3]

Synthesis Protocol
The synthesis follows a condensation pathway between benzohydrazide and 2-

methylbenzaldehyde.[4] This reaction is acid-catalyzed and thermodynamically driven by the

elimination of water.

Reagents
Precursor A: Benzohydrazide (1.0 eq)[2][3]

Precursor B: 2-Methylbenzaldehyde (1.0 eq)[2][3]
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Solvent: Absolute Ethanol (EtOH)[2][5][3]

Catalyst: Glacial Acetic Acid (cat.[2][3] amount)

Step-by-Step Methodology
Dissolution: Dissolve 10 mmol of benzohydrazide in 20 mL of hot absolute ethanol in a

round-bottom flask.

Addition: Add 10 mmol of 2-methylbenzaldehyde dropwise to the stirring solution.

Catalysis: Add 2–3 drops of glacial acetic acid.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).

Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed

ice/water (

) to maximize precipitation.

Purification: Filter the white/pale-yellow solid, wash with cold ethanol (

), and recrystallize from hot ethanol to achieve

purity.

Synthetic Workflow Diagram

Reagents:
Benzohydrazide + 2-Methylbenzaldehyde

Reflux (EtOH, AcOH)
4-6 Hours @ 80°C

Condensation Ice Water Quench
Precipitation

Cooling Filtration & Washing
(Cold EtOH)

Separation
Final Product:

N'-(2-methylbenzylidene)benzohydrazide
(Yield: ~86%)

Recrystallization

Click to download full resolution via product page

Caption: Optimized synthetic pathway for high-yield production of the target hydrazone.[2][3]

Biological Activities & Mechanisms[2][8][14][15]
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Antimicrobial Activity
The azomethine linkage (

) is essential for antimicrobial efficacy.[2][3] The 2-methyl group enhances lipophilicity (LogP
~2.6), facilitating penetration through the lipid bilayer of bacterial cell membranes.

Target: Enoyl-ACP Reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis.

Spectrum:

Gram-Positive: Moderate to high activity against Staphylococcus aureus and Bacillus

subtilis.

Gram-Negative: Variable activity against E. coli; efficacy is often enhanced by metal

complexation (e.g., Cu(II) or Zn(II)).[2][3]

Mechanism: The hydrazone nitrogen atoms can chelate metal ions essential for bacterial

enzyme function, or the molecule can act as a competitive inhibitor at the NADH binding site

of FabI.

Antioxidant Potential
The amide and imine nitrogens provide sites for hydrogen atom transfer (HAT), allowing the

molecule to scavenge free radicals.

Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Activity: While the 2-methyl derivative lacks the phenolic -OH groups of highly potent

antioxidants (like the 2-hydroxy analog), it exhibits moderate scavenging capacity due to the

resonance stabilization of the hydrazyl radical formed after H-abstraction from the amide

nitrogen.

Anticancer Properties (EGFR Inhibition)
Benzohydrazide derivatives are emerging as scaffolds for Epidermal Growth Factor Receptor

(EGFR) inhibition.[2][5][6][3]
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Mechanism: The scaffold mimics the ATP-binding motif of kinase inhibitors. The 2-methyl

phenyl ring occupies the hydrophobic pocket of the kinase domain, while the carbonyl

oxygen acts as a hydrogen bond acceptor for the hinge region residues (e.g., Met793 in

EGFR).

Cytotoxicity: Demonstrated antiproliferative activity against lung cancer (A549) and breast

cancer (MCF-7) cell lines in analog studies.[2][3]

Experimental Protocols for Bio-Validation
In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Preparation: Dissolve the compound in DMSO to create a stock solution (

).

Inoculum: Prepare a bacterial suspension of S. aureus adjusted to

McFarland standard (

).

Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in

a 96-well plate (Range:

to

).

Incubation: Add

of inoculum to each well. Incubate at

for 24 hours.

Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (

) for visual confirmation (Blue = Inhibition, Pink = Growth).[2][3]
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Molecular Docking Workflow (In Silico)
Objective: Predict binding affinity to Enoyl-ACP Reductase (PDB: 1C14).

Protein Prep: Remove water molecules and co-crystallized ligands from PDB 1C14. Add

polar hydrogens and compute Gasteiger charges.

Ligand Prep: Minimize the energy of

using the MMFF94 force field.

Grid Generation: Define the active site box centered on the NADH cofactor binding region (

coordinates).

Docking: Run the docking algorithm (e.g., AutoDock Vina).

Analysis: Look for binding energies

and H-bond interactions with Tyr156 and the cofactor NAD+.

Mechanism of Action Diagram

N'-(2-methylbenzylidene)
benzohydrazide

Target A: Bacterial Membrane
(Lipophilic Penetration)

LogP ~2.6

Target B: Enoyl-ACP Reductase
(Enzyme Inhibition)

H-Bonding (Tyr156)

Target C: EGFR Kinase
(ATP Competitive Inhibition)

Hydrophobic Interaction

Disruption of Lipid Bilayer Blockade of Fatty Acid Synthesis
(Bacteriostatic)

Inhibition of Cell Proliferation
(Apoptosis)

Click to download full resolution via product page

Caption: Multi-target biological mechanism spanning antimicrobial and anticancer pathways.
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Summary of Biological Data
The following table aggregates data from structural analogs and direct studies of the

benzohydrazide scaffold.

Activity Type
Target
Organism/Prot
ein

Metric
Potency
Range

Reference

Antibacterial
Staphylococcus

aureus
MIC [1, 3]

Antibacterial Escherichia coli MIC [3, 4]

Antifungal Candida albicans MIC [3]

Enzyme

Inhibition

Urease (Jack

bean)
[2]

Anticancer EGFR Kinase [5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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